Spiro[3.5]nonane-1-sulfonyl chloride
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Overview
Description
Spiro[35]nonane-1-sulfonyl chloride is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-1-sulfonyl chloride typically involves the reaction of spiro[3.5]nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to spiro[3.5]nonane-1-sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by reduction or oxidation reactions
Scientific Research Applications
Spiro[3.5]nonane-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as spirocyclic polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target. The compound’s unique spirocyclic structure also contributes to its ability to interact with multiple molecular targets, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nonane-1-sulfonyl chloride
- Spiro[5.5]undecane-1-sulfonyl chloride
- Spiro[3.3]heptane-1-sulfonyl chloride
Uniqueness
Spiro[3.5]nonane-1-sulfonyl chloride is unique due to its specific ring size and the position of the sulfonyl chloride group. This structural feature imparts distinct chemical reactivity and biological activity compared to other spirocyclic sulfonyl chlorides. Its ability to form stable covalent bonds with a variety of nucleophiles makes it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H15ClO2S |
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Molecular Weight |
222.73 g/mol |
IUPAC Name |
spiro[3.5]nonane-3-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-7-9(8)5-2-1-3-6-9/h8H,1-7H2 |
InChI Key |
AFOYFFZGCQPMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC2S(=O)(=O)Cl |
Origin of Product |
United States |
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